Product packaging for Furo[3,2-b]pyridine-5-methanamine(Cat. No.:CAS No. 193750-82-2)

Furo[3,2-b]pyridine-5-methanamine

Cat. No.: B067589
CAS No.: 193750-82-2
M. Wt: 148.16 g/mol
InChI Key: ZDAHRAQMSGVKSJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-methanamine, provided as its dihydrochloride salt (CAS 2703774-44-9), is a valuable fused heterocyclic building block in medicinal chemistry and drug discovery. The molecular formula is C 8 H 10 Cl 2 N 2 O, with a molecular weight of 221.08. The furo[3,2-b]pyridine scaffold is a key structural motif of interest due to its isosteric relationship with privileged structures like benzofuran and indole. This scaffold is found in compounds with a wide spectrum of reported pharmacological and biological activities, including serving as kinase inhibitors (e.g., selective inhibitors of CLKs and CDKs), antimicrobial, antiviral, antifungal, and anticancer agents . The primary amine functional group at the 5-position of this scaffold offers a versatile handle for synthetic elaboration, allowing researchers to create amides, sulfonamides, imines, and ureas, or to link the core to other pharmacophores via peptide coupling reactions. This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B067589 Furo[3,2-b]pyridine-5-methanamine CAS No. 193750-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAHRAQMSGVKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442648
Record name Furo[3,2-b]pyridine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-82-2
Record name Furo[3,2-b]pyridine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193750-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridine-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization Strategies of the Furo 3,2 B Pyridine Scaffold

Positional Functionalization on the Furan (B31954) Ring

The furan portion of the furo[3,2-b]pyridine (B1253681) scaffold offers reactive sites for the introduction of various substituents, primarily at the C-2 and C-3 positions.

C-2 and C-3 Substitutions

Functionalization at the C-2 and C-3 positions of the furo[3,2-b]pyridine core can be achieved through several synthetic methodologies. One-pot procedures involving palladium-copper catalysis have proven effective for introducing a wide range of substituents at the C-2 position. nih.govresearchgate.net For instance, the coupling of 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes in the presence of a Pd/C-CuI-PPh3-Et3N catalyst system under ultrasound irradiation directly yields 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net This method highlights a sequential C-C coupling followed by a C-O bond-forming heteroannulation. nih.gov

Furthermore, the C-2 position can be functionalized through oxidation and reduction of existing derivatives. Oxidation of the furo[3,2-b]pyridine core can lead to the formation of furo[3,2-b]pyridine-2-carboxylic acid, while reduction can yield furo[3,2-b]pyridin-2-ylmethanol. The existence of commercially available intermediates like furo[3,2-b]pyridine-2-carbaldehyde (B39150) further underscores the accessibility of the C-2 position for derivatization. sigmaaldrich.com

For C-3 substitution, copper-mediated oxidative cyclization represents a key strategy. This method, when applied to 2-aminopyridines and propargyl alcohols, can generate 3,5,7-trisubstituted furo[3,2-b]pyridine derivatives. nih.gov

Table 1: Methods for Functionalization of the Furan Ring

Position Method Reagents/Conditions Resulting Structure Citation
C-2 Sonogashira/Heteroannulation 3-chloro-2-hydroxypyridine, terminal alkyne, Pd/C-CuI-PPh3-Et3N, EtOH, Ultrasound 2-Substituted furo[3,2-b]pyridine nih.govresearchgate.net
C-2 Oxidation Furo[3,2-b]pyridine derivative, KMnO₄ or CrO₃ Furo[3,2-b]pyridine-2-carboxylic acid
C-2 Reduction Furo[3,2-b]pyridine derivative, LiAlH₄ or NaBH₄ Furo[3,2-b]pyridin-2-ylmethanol
C-3 Oxidative Cyclization 2-Aminopyridine, propargyl alcohol, CuI, TBHP, DMF, 120°C 3-Substituted furo[3,2-b]pyridine nih.gov

Positional Functionalization on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring governs its functionalization, with the C-5 and C-7 positions being primary targets for modification.

C-5 and C-7 Substitutions

The synthesis of polysubstituted furo[3,2-b]pyridines often involves strategies that allow for precise regiocontrol. Copper-mediated oxidative cyclization is a notable method that facilitates the creation of 3,5,7-trisubstituted furo[3,2-b]pyridines. nih.gov This approach has been instrumental in developing libraries of compounds for screening biological activity, such as modulators of the Hedgehog signaling pathway. nih.gov The optimization of 3,5-disubstituted and the profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines for kinase inhibition further demonstrates the importance of functionalizing these specific positions on the pyridine ring to fine-tune therapeutic properties. nih.gov

Table 2: Methods for Functionalization of the Pyridine Ring

Position(s) Method Key Features Resulting Structure Citation
C-5, C-7 Copper-Mediated Oxidative Cyclization Allows for trisubstitution, including at C-5 and C-7. 3,5,7-Trisubstituted furo[3,2-b]pyridine nih.gov
C-5 Medicinal Chemistry Optimization Modification at C-5 is key for developing potent kinase inhibitors. 3,5-Disubstituted furo[3,2-b]pyridine nih.gov

Chemical Reactivity of the Furo[3,2-b]pyridine Core

The inherent reactivity of the furo[3,2-b]pyridine scaffold is a direct consequence of the fused electron-rich furan and electron-deficient pyridine rings. nih.gov This electronic dichotomy allows for a range of chemical transformations, including oxidation, reduction, and various substitution reactions.

Oxidation and Reduction Reactions

The furo[3,2-b]pyridine core is susceptible to both oxidation and reduction, typically targeting specific functional groups attached to the scaffold or the rings themselves.

Oxidation: The use of common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can functionalize the molecule, for instance, by converting a substituent into a carboxylic acid group, as seen in the formation of furo[3,2-b]pyridine-2-carboxylic acid.

Reduction: Conversely, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are employed to reduce functional groups. An example is the reduction of a C-2 functional group to yield furo[3,2-b]pyridin-2-ylmethanol.

Substitution Reactions

The scaffold's electronic nature permits both electrophilic and nucleophilic substitution reactions. The electron-rich furan ring is more susceptible to electrophilic attack, while the electron-deficient pyridine ring is a target for nucleophiles. Nucleophilic aromatic substitution (SNAr) is a particularly relevant reaction for modifying the pyridine moiety, especially when it is pre-functionalized with a good leaving group like a halogen. nih.gov The reactivity in these SNAr reactions is significantly higher for fluoropyridines compared to chloropyridines. nih.gov

The interaction of the furo[3,2-b]pyran-2-one system (a related but different core) with nitrogen-containing nucleophiles demonstrates that such reactions can lead to either substitution, forming enamines, or complete recyclization through the opening of the furan ring, depending on the nature of the nucleophile used. nih.gov This suggests that the furan ring in the furo[3,2-b]pyridine system also possesses reactivity towards certain nucleophiles that can lead to ring-opening.

Table 3: Reactivity of the Furo[3,2-b]pyridine Core

Reaction Type Reagents Position/Outcome Citation
Oxidation KMnO₄, CrO₃ Functional group oxidation (e.g., at C-2)
Reduction LiAlH₄, NaBH₄ Functional group reduction (e.g., at C-2)
Nucleophilic Substitution Various nucleophiles Substitution on the pyridine ring (especially with halo-derivatives) nih.gov
Electrophilic Substitution Various electrophiles Substitution on the furan ring
Ring-Opening Recyclization Dinucleophiles (e.g., hydrazines) Potential for furan ring opening and recyclization nih.gov

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org While specific studies on the direct arylation of Furo[3,2-b]pyridine-5-methanamine are not extensively documented, research on related pyridine and furo[2,3-b]pyridine (B1315467) systems provides valuable insights into the expected reactivity. beilstein-journals.orgnih.gov

The reaction typically involves the use of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable ligand and a base. beilstein-journals.org The regioselectivity of the arylation is influenced by the electronic properties of the scaffold and the directing effects of existing substituents. For the furo[3,2-b]pyridine core, the electron-rich furan ring and the electron-deficient pyridine ring present different reactivities. The presence of a methanamine group at the 5-position is expected to influence the electronic distribution and steric accessibility of the C-H bonds on the pyridine ring.

One-pot syntheses of 2-substituted furo[3,2-b]pyridines have been achieved through sequential C-C coupling and C-O bond-forming reactions, highlighting the utility of palladium catalysis in building this scaffold. nih.gov In some instances, these reactions are performed under ultrasound irradiation to enhance reaction rates and yields. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Pyridine Derivatives

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (10 mol%)PPh₃K₂CO₃DMA11094 beilstein-journals.org
Pd(OAc)₂ (20 mol%)NoneNaOAcPhCl140up to 70 nih.gov
10% Pd/C-CuIPPh₃Et₃NEtOHN/A (Ultrasound)N/A nih.gov

This table presents generalized conditions for pyridine derivatives, which can serve as a starting point for the optimization of direct arylation on the furo[3,2-b]pyridine scaffold.

Borylation Reactions

The introduction of a boryl group, typically a boronic acid or boronic ester, onto the furo[3,2-b]pyridine scaffold is a key transformation that opens up a vast chemical space for further functionalization, most notably through Suzuki-Miyaura cross-coupling reactions. nih.govlibretexts.org Iridium-catalyzed C-H borylation is a prominent method for this purpose. rsc.orgdigitellinc.com

The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the boryl group being introduced at the least hindered position. nih.gov For the furo[3,2-b]pyridine scaffold, the positions on the pyridine ring are potential sites for borylation. The presence of substituents can direct the borylation to specific positions. For instance, substituents at the 2-position of a pyridine ring can direct borylation to the 6-position. rsc.org The nature of the substituent is critical; electron-withdrawing groups can slow down protodeborylation, allowing for the isolation of the borylated product. rsc.org

While direct C-H borylation of this compound has not been specifically reported, studies on substituted pyridines suggest that the reaction is feasible. digitellinc.comnih.gov The resulting borylated furo[3,2-b]pyridine can then be used in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides to introduce diverse substituents. nih.govlibretexts.org

Table 2: Iridium-Catalyzed Borylation of Substituted Pyridines

Catalyst PrecursorLigandBoron SourceSolventTemperature (°C)OutcomeReference
[Ir(OMe)(cod)]₂dtbpyB₂pin₂Cyclooctane80Selective borylation rsc.org
[Ir(cod)Cl]₂3,4,7,8-Me₄-phenHBpinNeat80Good to excellent yields nih.gov
Ir-BPy-PMOBipyridine (in support)HBpinNeat80High boron efficiency researchgate.net

This table illustrates typical conditions for the iridium-catalyzed borylation of pyridine derivatives, which are applicable to the furo[3,2-b]pyridine system.

Impact of Functional Groups on Scaffold Properties for Biological Research

The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of the functional groups attached to the core scaffold. nih.govresearchgate.net These substituents influence key physicochemical properties such as lipophilicity (logP), aqueous solubility, and pKa, which in turn affect the pharmacokinetic and pharmacodynamic profile of the compounds. researchgate.net

For instance, the introduction of fluoroalkyl groups can significantly alter the basicity of amine substituents and impact lipophilicity and solubility in a complex manner that depends on the fluorination pattern and ring conformation. researchgate.net In the context of kinase inhibitors, a field where furopyridines have shown promise, modification of the hinge-binding interactions through substituent changes can enhance selectivity without compromising potency. nih.gov The furo[2,3-b]pyridine core, an isostere of azaindole, is recognized for its potential as a hinge-binding template. nih.gov

Structure-activity relationship (SAR) studies on various series of furo[2,3-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives have demonstrated that specific substitutions are critical for potent biological activity. For example, in a series of thieno[2,3-b]quinolones-2-carboxamides, a 3-methoxyphenylcarboxamide moiety was found to be optimal for antiproliferative activity. nih.gov Similarly, for novel furo[2,3-d]pyrimidine (B11772683) derivatives acting as PI3K/AKT dual inhibitors, the nature of the substituent was crucial for their potent anticancer activity. rsc.org

The strategic placement of functional groups can also influence metabolic stability. While general trends can be complex, even subtle changes like gem-difluorination can have a noticeable effect on the metabolic profile of a compound.

Computational and Theoretical Studies of Furo 3,2 B Pyridine 5 Methanamine and Its Analogues

Molecular Docking Investigations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For furo[3,2-b]pyridine-5-methanamine and its analogues, docking studies have been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

Computational screening of furopyridine derivatives has revealed their potential as potent inhibitors against several key protein targets, including Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT pathway. nih.govrsc.org Molecular docking simulations predict favorable binding affinities, which are often correlated with experimental data such as IC₅₀ values. For instance, studies on furopyridine derivatives targeting EGFR have shown that van der Waals forces play a more significant role in the interaction with the active site than electrostatic interactions. nih.gov

In the context of non-small cell lung cancer (NSCLC), certain furopyridine compounds (referred to as PD compounds) were identified through virtual screening as potent EGFR inhibitors. nih.gov The calculated binding free energies (ΔGbind) for some of these analogues surpassed those of established drugs. acs.org Similarly, novel furo[2,3-d]pyrimidine (B11772683) derivatives, close structural relatives, have been designed as dual PI3K/AKT inhibitors, with docking studies confirming their strong binding potential. rsc.orgnih.gov

Table 1: Predicted Binding Affinities and Experimental Data for Furopyridine Analogues
Compound/AnalogueTargetPredicted Binding Affinity (ΔGbind, kcal/mol)Experimental Activity (IC₅₀)Reference
PD56EGFR (wild-type)-11.70Nanomolar range acs.org
PD56EGFR (L858R/T790M)-8.7Nanomolar range acs.org
PD56EGFR (L858R/T790M/C797S)-8.8Nanomolar range acs.org
Compound 10b (furo[2,3-d]pyrimidine)PI3KαNot Reported0.175 µM rsc.orgnih.gov
Compound 10b (furo[2,3-d]pyrimidine)PI3KβNot Reported0.071 µM rsc.orgnih.gov
Compound 10b (furo[2,3-d]pyrimidine)AKTNot Reported0.411 µM rsc.orgnih.gov

A primary goal of molecular docking is to predict the specific binding mode of a ligand within a protein's active site and identify the key amino acid residues that stabilize the interaction. nih.gov For furopyridine derivatives targeting EGFR, molecular dynamics simulations revealed that their strong inhibitory activity is linked to hydrogen bonding with key residues M793 and S797. nih.gov

In the case of antitubercular agents, a structure-guided design of pyridine-2-methylamine derivatives as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3) showed the importance of specific interactions. nih.gov Docking studies indicated that the nitrogen atom of the ligand forms a crucial hydrogen bond with aspartate residue D645, while the pyridine (B92270) ring maintains a π-π stacking interaction with tyrosine residue Y646. nih.gov These computational predictions are vital for understanding the molecular basis of inhibition and for guiding the synthesis of more effective analogues.

Table 2: Key Residue Interactions for Furopyridine Analogues
Analogue ClassTargetKey Interacting ResiduesType of InteractionReference
Furopyridine (PD compounds)EGFRM793, S797Hydrogen Bonding nih.gov
Pyridine-2-methylamineMmpL3D645Hydrogen Bonding nih.gov
Pyridine-2-methylamineMmpL3Y646π-π Stacking nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are pivotal in elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By systematically modifying the scaffold of this compound and its analogues in silico, researchers can predict the impact of these changes on binding affinity and selectivity.

For example, the development of inhibitors for cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway utilized the furo[3,2-b]pyridine (B1253681) core. nih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines led to potent and highly selective CLK inhibitors, while profiling of 3,5,7-trisubstituted analogues revealed modulators of the Hedgehog pathway. nih.gov Similarly, a structure-guided strategy to design MmpL3 inhibitors involved retaining a key nitrogen atom for hydrogen bonding while using aliphatic and aromatic rings to occupy specific hydrophobic pockets (S1 and S2) in the binding site. nih.gov This computational approach allows for the rational design of compounds with improved potency and desired pharmacological profiles.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to assess the stability of the predicted binding poses and to calculate binding free energies more accurately. nih.gov

For furopyridine inhibitors of EGFR, extensive 500-nanosecond MD simulations were employed to elucidate the interaction mechanisms. nih.gov These simulations helped to confirm that the predicted binding modes were stable over time and provided a more refined understanding of the interaction energies. nih.gov In another study on furo[2,3-d]pyrimidine derivatives targeting PI3K and AKT, MD simulations revealed that a lead compound formed a stable binding pattern with key amino acids in the target sites. rsc.orgnih.gov Such simulations can reveal multiple binding modes or conformational changes in the protein upon ligand binding, which are crucial for a comprehensive understanding of the interaction. nih.gov

Electronic Structure Calculations for Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, are used to predict the chemical reactivity of molecules. These methods can determine properties like charge distribution, electrostatic potential surfaces, and molecular orbital energies, which are fundamental to how a molecule interacts with other reagents or biological targets. nih.gov

Studies on the chemical reactivity of the furo[2,3-b]pyridine (B1315467) framework, an isomer of the core structure of this compound, have explored its functionalization through various reactions. nih.gov While the pyridine moiety was amenable to C-H amination and borylation, the furan (B31954) ring was found to undergo a ring-opening reaction with hydrazine, demonstrating its distinct reactivity. nih.gov Computational tools like the calculation of Fukui indices and partial charges can predict the most likely sites for nucleophilic or electrophilic attack, offering insight into metabolic pathways and potential chemical modifications. nih.gov This information is valuable for synthesizing new analogues and understanding their stability and metabolic fate.

Advanced Research Applications and Methodological Contributions

Role as Building Blocks in Complex Organic Synthesis

The furo[3,2-b]pyridine (B1253681) skeleton is utilized as a foundational structure in the synthesis of more complex molecules. Synthetic methodologies such as chemoselective metal-mediated couplings, including copper-mediated oxidative cyclization, have been employed to assemble the core scaffold. nih.gov Further functionalization at various positions allows for the creation of diverse chemical libraries. While these strategies underscore the role of the parent heterocycle as a versatile building block, there are no specific documented examples where Furo[3,2-b]pyridine-5-methanamine serves as the starting material or key intermediate in the synthesis of more complex organic compounds.

Applications in Material Science Research (e.g., Organic Electronics)

The investigation of fused pyridine (B92270) heterocycles in material science is an active area of research. For example, a related isomeric structure, pyrido[3',2':4,5]furo[2,3-b]pyridine, has been developed as a core for a triplet host material in high-efficiency green phosphorescent organic light-emitting diodes (OLEDs). nih.gov This demonstrates the potential of the broader furopyridine chemical space in organic electronics. However, a review of the literature reveals no studies or patents describing the synthesis or application of this compound in material science.

Methodological Advancements in Heterocyclic Chemistry

Green Chemistry Approaches (e.g., Ionic Liquids, Microwave Assistance)

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the broader class of furo[3,2-b]pyridines, green chemistry techniques such as ultrasound-assisted synthesis have been reported to provide a direct, one-pot access to 2-substituted derivatives. nih.govresearchgate.net Microwave-assisted synthesis is another common green technique used for preparing various heterocyclic compounds, often leading to shorter reaction times and higher yields. researchgate.netresearchgate.netmdpi.com Despite these advancements for related structures, there is no specific literature detailing the application of ionic liquids, microwave assistance, or other green chemistry approaches for the synthesis of this compound.

Future Research Directions and Unexplored Avenues for Furo 3,2 B Pyridine 5 Methanamine

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling extensive investigation of Furo[3,2-b]pyridine-5-methanamine and its analogues. While general methods for constructing the furo[3,2-b]pyridine (B1253681) core exist, future research could focus on pathways optimized for the introduction of the 5-methanamine group or its precursors.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct introduction of a cyanomethyl or aminomethyl group onto a pre-formed furo[3,2-b]pyridine ring at the 5-position. This could involve C-H activation strategies, which are increasingly powerful tools for streamlining synthesis.

Convergent Synthesis: Designing multi-component reactions where the methanamine-bearing fragment is incorporated from the start. This could lead to more efficient and modular routes for generating diverse analogues.

Biocatalysis: Investigating the use of enzymes, such as transaminases, to install the amine group stereoselectively, which could be crucial if chiral derivatives are pursued. rsc.org An enzymatic cascade could offer a green and efficient alternative to traditional chemical methods. rsc.org

Below is a table outlining potential synthetic strategies.

Synthetic StrategyDescriptionPotential Advantages
Metal-Mediated Cross-Coupling A common approach involves the coupling of a substituted pyridine (B92270) with a terminal alkyne, followed by cyclization. nih.govbenthamdirect.com A precursor with a nitrile or protected amine at the 5-position of the pyridine could be used.High efficiency, well-established, good functional group tolerance.
Heteroannulation Reactions Cyclization of appropriately functionalized pyridine derivatives to form the fused furan (B31954) ring. nih.govbenthamdirect.com This can be achieved through various cyclization strategies.Direct access to the core structure, potential for diverse substitution patterns.
Diversity-Oriented Synthesis Employing reactions that can generate a wide range of structurally diverse molecules from a common starting material, such as the annulation of aurone-derived imines with alkynes. rsc.orgRapid generation of a library of analogues for screening.
Enzymatic Amination Using enzymes like omega-transaminases to convert a ketone or aldehyde precursor at the 5-position into the desired amine. rsc.orgHigh selectivity, mild reaction conditions, environmentally friendly.

Comprehensive Structure-Activity and Structure-Property Relationship Studies

Systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing the biological activity and drug-like properties of this compound. The 5-methanamine group serves as an excellent starting point for chemical diversification.

Future SAR and SPR studies should involve:

Modification of the Amine: Synthesizing a library of analogues by N-alkylation, N-acylation, and N-sulfonylation of the primary amine to probe the importance of its hydrogen-bonding capacity and basicity for biological activity.

Scaffold Decoration: Introducing various substituents at other positions of the furo[3,2-b]pyridine ring to explore their influence on potency, selectivity, and pharmacokinetic properties.

Physicochemical Profiling: Systematically evaluating key properties such as solubility, lipophilicity (LogP), metabolic stability, and membrane permeability for each new analogue to build a comprehensive SPR profile that guides the design of compounds with improved drug-like characteristics.

Identification of New Biological Targets and Mechanisms

The broader class of furopyridines has shown activity against a range of biological targets, suggesting that this compound could have significant therapeutic potential. researchgate.netnih.gov A critical area of future research will be to identify its specific molecular targets and elucidate its mechanism of action.

Potential biological targets for investigation, based on related compounds, are listed below.

Target ClassSpecific ExamplesAssociated Diseases
Protein Kinases cdc-like kinases (CLKs), AKT1, HER2, IRAK4 researchgate.netcncb.ac.cnnih.govCancer, Neurodegenerative Diseases, Inflammatory Diseases researchgate.netnih.gov
Sirtuins SIRT1 nih.govCancer, Metabolic Disorders
Receptors Estrogen Receptor Alpha (ERα) cncb.ac.cnBreast Cancer
Other Enzymes Tumor Necrosis Factor α-Converting Enzyme (TACE) researchgate.netInflammatory Diseases

Future research should employ a multi-pronged approach to target identification:

Targeted Screening: Testing this compound against panels of known targets for which other furopyridines have shown activity, such as kinase and sirtuin panels. nih.govresearchgate.net

Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify the effects of the compound on cellular phenotypes (e.g., apoptosis, cell cycle arrest, inhibition of inflammation) without a preconceived target. nih.gov This can uncover novel mechanisms of action.

Chemoproteomics: Employing unbiased, large-scale chemical proteomics techniques to identify the direct binding partners of the compound in a cellular context.

Integration with Advanced Chemical Biology Techniques

To deeply understand the biological function of this compound, its integration with advanced chemical biology techniques is essential. The 5-methanamine moiety provides a convenient attachment point for various probes without significantly altering the core structure.

Future work in this area should focus on:

Affinity-Based Probes: Synthesizing analogues with an attached affinity tag (like biotin) to perform pulldown experiments from cell lysates, allowing for the identification of binding proteins.

Photo-Affinity Labeling: Developing probes that incorporate a photo-reactive group. Upon UV irradiation, these probes form a covalent bond with their target protein, enabling unambiguous target identification.

Fluorescent Probes: Creating fluorescently-labeled versions of the compound to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict potential binding modes of this compound with identified or hypothesized targets, thereby guiding the design of more potent analogues and helping to interpret experimental data.

Development of Advanced Analogues for Specific Research Tools

Beyond its potential as a therapeutic agent, this compound can be developed into a suite of sophisticated research tools to probe biological systems. These tools are instrumental in validating targets and dissecting complex cellular pathways.

The development of such tools could include:

Degrader Technologies: Creating Proteolysis Targeting Chimeras (PROTACs) by linking this compound to an E3 ligase ligand. If the compound binds to a protein of interest, the resulting PROTAC could induce its targeted degradation, providing a powerful method for studying protein function.

"Clickable" Probes: Incorporating a bioorthogonal handle, such as an alkyne or azide (B81097), into the structure. These "clickable" probes can be used in live cells to label their targets, which can then be visualized or identified using click chemistry.

Selective Inhibitors: Once a specific target is validated, efforts can be focused on optimizing the selectivity of this compound to create a highly selective chemical probe for that target, minimizing off-target effects and enabling precise interrogation of its biological role.

Q & A

Q. What are the common synthetic routes for Furo[3,2-b]pyridine-5-methanamine, and how are they optimized for yield?

this compound can be synthesized via palladium-catalyzed cycloisomerization of precursors like hydroxy-alkynylpiperidinones, leveraging Pd(II) complexes to form the fused furopyridine scaffold . Microwave-assisted methods are also effective, reducing reaction times significantly (e.g., from hours to minutes) while maintaining yields comparable to classical thermal conditions . Optimization involves tuning catalysts (e.g., Pd(II) complexes), solvent systems, and microwave power parameters.

Q. What spectroscopic techniques are essential for characterizing this compound?

¹H NMR is critical for confirming the structure, particularly the methanamine substituent and fused ring system, as demonstrated in studies of related furopyridine derivatives . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups. High-resolution MS is recommended for precise mass confirmation.

Q. How does the fused furopyridine scaffold influence the compound’s reactivity in substitution reactions?

The electron-rich furan ring and pyridine nitrogen create regioselective reactivity. For example, electrophilic substitutions favor the furan’s α-position, while nucleophilic attacks target the pyridine’s β-sites. Steric effects from the methanamine group may further direct reactivity .

Advanced Research Questions

Q. How can electrocatalytic multicomponent synthesis be applied to derivatives of this compound?

Electrocatalytic methods enable one-pot synthesis of complex derivatives, such as spiro[furo[3,2-b]pyran-2,5′-pyrimidine], by combining aldehydes, active methylene compounds, and ammonia under mild conditions. Key parameters include solvent choice (e.g., ethanol/water mixtures), mediators (e.g., NH₄I), and controlled current density (2 mA/cm²) to achieve yields >80% . This approach avoids column chromatography, enhancing green chemistry metrics.

Q. What strategies resolve contradictory data in the synthesis of Furo[3,2-b]pyridine derivatives?

Discrepancies in yields or regioselectivity often arise from subtle differences in catalysts or reaction conditions. For example:

  • Catalyst selection : Pd(II) vs. Cu(I) catalysts yield divergent products in cycloisomerization .
  • Microwave vs. thermal conditions : Microwave irradiation accelerates kinetics, reducing side reactions observed in prolonged thermal heating . Systematic screening of variables (temperature, solvent polarity, catalyst loading) and DFT modeling of transition states can clarify mechanistic pathways.

Q. How does the methanamine substituent modulate biological activity in furopyridine derivatives?

The methanamine group enhances binding to biological targets like Cathepsin S, as seen in structurally related furo[3,2-b]pyrrol-3-one inhibitors. The amine’s basicity and spatial orientation enable hydrogen bonding with catalytic residues, while the fused ring system provides rigidity for target engagement . Structure-activity relationship (SAR) studies should prioritize modifications to the amine’s substituents (e.g., alkylation or acylation) to optimize potency.

Q. What role do palladium nanoparticles play in continuous-flow synthesis of furopyridine intermediates?

Heterogeneous Pd nanoparticle catalysts enable efficient hydroalkoxylation of alkynylphenols in flow systems, achieving >90% conversion with minimal catalyst leaching. The continuous-flow setup enhances heat/mass transfer, critical for scaling up lab-scale reactions .

Methodological Considerations

Q. How can computational chemistry predict regioselectivity in furopyridine functionalization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, Fukui indices identify the furan’s C-4 position as highly reactive in related systems .

Q. What safety protocols are critical when handling this compound intermediates?

  • Toxic byproducts : Nitro or halogenated intermediates (e.g., 5-bromo-3-methoxypyridine ) require fume hood handling.
  • WGK classification : Derivatives with WGK 3 ratings (e.g., trifluoromethylpyridines ) demand stringent wastewater disposal.
  • Reactive intermediates : Use inert atmospheres for Pd-catalyzed reactions to prevent catalyst deactivation .

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